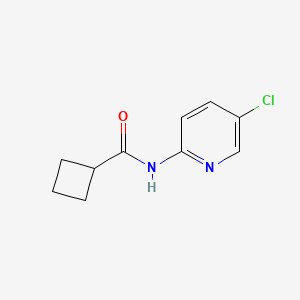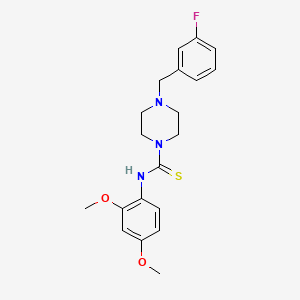
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone
説明
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTE is a white crystalline solid that has a molecular formula of C21H19NO2S and a molecular weight of 357.44 g/mol.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific proteins or enzymes in cells. For example, in cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to have various biochemical and physiological effects depending on the specific application. In cancer cells, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone induces apoptosis, which leads to the death of cancer cells. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to interact with amyloid beta peptides, which are associated with Alzheimer's disease. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been shown to have fluorescent properties, which make it useful for imaging and detection applications.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone in lab experiments is its high purity and yield, which ensures reproducibility and accuracy of results. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone also has fluorescent properties, which make it useful for imaging and detection applications. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
将来の方向性
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a therapeutic agent for various types of cancer. In neuroscience, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a fluorescent probe for detecting amyloid beta peptides in vivo. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone could be further studied for its potential use as a building block for synthesizing novel fluorescent materials with unique properties. Overall, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has great potential for various scientific research applications and warrants further investigation.
科学的研究の応用
2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease. In material science, 2-(1,3-benzoxazol-2-ylthio)-1-(2,4,5-trimethylphenyl)ethanone has been used as a building block for synthesizing novel fluorescent materials.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-13(3)14(9-12(11)2)16(20)10-22-18-19-15-6-4-5-7-17(15)21-18/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVNKHTIPUVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CSC2=NC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,5-trimethylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)
![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)

![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)

![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)
![6-{[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4734449.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)
![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4734467.png)
